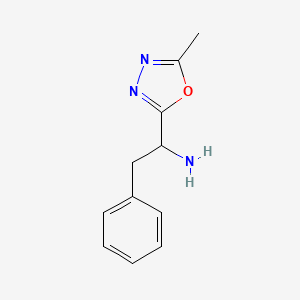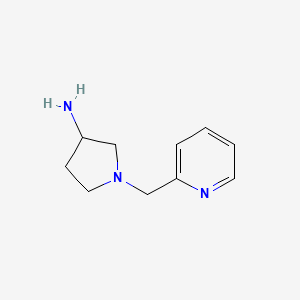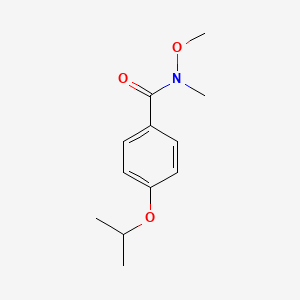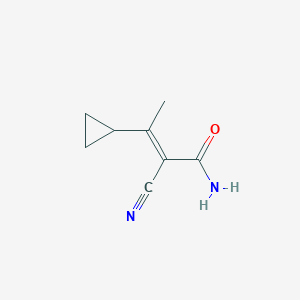![molecular formula C37H40N4O6 B14802297 N'~1~,N'~9~-bis[(biphenyl-4-yloxy)acetyl]nonanedihydrazide](/img/structure/B14802297.png)
N'~1~,N'~9~-bis[(biphenyl-4-yloxy)acetyl]nonanedihydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’1,N’9-bis[(4-biphenylyloxy)acetyl]nonanedihydrazide is a complex organic compound with the molecular formula C37H40N4O6 It is known for its unique structure, which includes two biphenylyloxy groups attached to a nonanedihydrazide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’9-bis[(4-biphenylyloxy)acetyl]nonanedihydrazide typically involves the reaction of nonanedihydrazide with 4-biphenylyloxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for N’1,N’9-bis[(4-biphenylyloxy)acetyl]nonanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’1,N’9-bis[(4-biphenylyloxy)acetyl]nonanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The biphenylyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.
Applications De Recherche Scientifique
N’1,N’9-bis[(4-biphenylyloxy)acetyl]nonanedihydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of N’1,N’9-bis[(4-biphenylyloxy)acetyl]nonanedihydrazide involves its interaction with specific molecular targets. The biphenylyloxy groups can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to inhibition or modulation of their activity. The nonanedihydrazide backbone may also play a role in the compound’s overall bioactivity by facilitating binding to target sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’1,N’5-bis[(4-biphenylyloxy)acetyl]pentanedihydrazide: Similar structure but with a pentanedihydrazide backbone.
N’1,N’9-bis[(2-biphenylyloxy)acetyl]nonanedihydrazide: Similar structure but with 2-biphenylyloxy groups.
Uniqueness
N’1,N’9-bis[(4-biphenylyloxy)acetyl]nonanedihydrazide is unique due to its specific combination of biphenylyloxy groups and nonanedihydrazide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C37H40N4O6 |
|---|---|
Poids moléculaire |
636.7 g/mol |
Nom IUPAC |
1-N',9-N'-bis[2-(4-phenylphenoxy)acetyl]nonanedihydrazide |
InChI |
InChI=1S/C37H40N4O6/c42-34(38-40-36(44)26-46-32-22-18-30(19-23-32)28-12-6-4-7-13-28)16-10-2-1-3-11-17-35(43)39-41-37(45)27-47-33-24-20-31(21-25-33)29-14-8-5-9-15-29/h4-9,12-15,18-25H,1-3,10-11,16-17,26-27H2,(H,38,42)(H,39,43)(H,40,44)(H,41,45) |
Clé InChI |
STDHHHUXGSKTTG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NNC(=O)CCCCCCCC(=O)NNC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cyclo[DL-Aoda-DL-nTrp(OMe)-DL-xiIle-DL-Pip]](/img/structure/B14802214.png)

![(E)-but-2-enedioic acid;3-[(3-fluorophenyl)methyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B14802227.png)






![2-(hydroxymethyl)-6-[(2S)-6-methyl-2-[(8R,10R,14R)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxyoxane-3,4,5-triol](/img/structure/B14802272.png)

![(1S)-1-[(4-Methylbenzenesulfonyl)oxy]but-3-EN-1-OL](/img/structure/B14802285.png)

![2-{[4-(acetylamino)phenyl]sulfonyl}-N-phenylhydrazinecarboxamide](/img/structure/B14802294.png)
